4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a combination of tetrahydroquinoline, sulfonyl, benzamido, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic synthesis. The key steps include:
Formation of Tetrahydroquinoline: This can be achieved through the hydrogenation of quinoline using transition metal catalysts such as palladium or platinum under hydrogen gas.
Sulfonylation: The tetrahydroquinoline is then sulfonylated using sulfonyl chlorides in the presence of a base like pyridine.
Thiazole Formation: The thiazole rings are synthesized through cyclization reactions involving thiourea and α-haloketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for hydrogenation and sulfonylation steps, and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydroquinoline moiety can undergo oxidation to form quinoline derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under strong reducing conditions.
Substitution: The benzamido and thiazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamido and thiazolyl derivatives.
Scientific Research Applications
4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and benzamido groups are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The thiazole rings may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroquinoline core and exhibit similar biological activities.
Sulfonylated benzamides: Compounds with sulfonyl and benzamido groups that have similar chemical reactivity and applications.
Thiazole derivatives: Compounds containing thiazole rings that are used in medicinal chemistry and material science.
Uniqueness
4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N6O6S4/c45-35(27-13-17-29(18-14-27)53(47,48)43-21-5-9-25-7-1-3-11-33(25)43)41-37-39-31(23-51-37)32-24-52-38(40-32)42-36(46)28-15-19-30(20-16-28)54(49,50)44-22-6-10-26-8-2-4-12-34(26)44/h1-4,7-8,11-20,23-24H,5-6,9-10,21-22H2,(H,39,41,45)(H,40,42,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVCFKYYVALGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CSC(=N5)NC(=O)C6=CC=C(C=C6)S(=O)(=O)N7CCCC8=CC=CC=C87 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N6O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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